(2E)-3-(1H-imidazol-2-yl)-2-methylprop-2-enoic acid hydrochloride
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Overview
Description
(2E)-3-(1H-imidazol-2-yl)-2-methylprop-2-enoic acid hydrochloride is a chemical compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including (2E)-3-(1H-imidazol-2-yl)-2-methylprop-2-enoic acid hydrochloride, typically involves the formation of the imidazole ring through cyclization reactions. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which proceeds through proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the use of ammonium acetate and 1,2-diketones under microwave-assisted conditions to form disubstituted imidazoles .
Industrial Production Methods
Industrial production of imidazole derivatives often employs scalable and efficient synthetic routes. For example, the Van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanides (TosMICs), is a widely used method due to its high yield and regioselectivity . This method involves the reaction of TosMICs with aldehydes and amines to form imidazole rings.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(1H-imidazol-2-yl)-2-methylprop-2-enoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction of the imidazole ring can lead to the formation of imidazolines.
Substitution: The compound can undergo substitution reactions at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Imidazolines.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
(2E)-3-(1H-imidazol-2-yl)-2-methylprop-2-enoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Industry: Utilized in the development of functional materials and catalysts.
Mechanism of Action
The mechanism of action of (2E)-3-(1H-imidazol-2-yl)-2-methylprop-2-enoic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to various enzymes and receptors, inhibiting their activity or modulating their function. This interaction can lead to a range of biological effects, such as antimicrobial activity by disrupting bacterial cell membranes or inhibiting enzyme activity .
Comparison with Similar Compounds
Similar Compounds
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Another imidazole derivative with applications in medicinal chemistry.
Imidazo[1,2-a]pyridines: Fused bicyclic compounds with a wide range of applications in medicinal chemistry and material science.
Uniqueness
(2E)-3-(1H-imidazol-2-yl)-2-methylprop-2-enoic acid hydrochloride is unique due to its specific structural features, which allow it to interact with a variety of molecular targets
Properties
Molecular Formula |
C7H9ClN2O2 |
---|---|
Molecular Weight |
188.61 g/mol |
IUPAC Name |
(E)-3-(1H-imidazol-2-yl)-2-methylprop-2-enoic acid;hydrochloride |
InChI |
InChI=1S/C7H8N2O2.ClH/c1-5(7(10)11)4-6-8-2-3-9-6;/h2-4H,1H3,(H,8,9)(H,10,11);1H/b5-4+; |
InChI Key |
BDENBTOKPYLRAP-FXRZFVDSSA-N |
Isomeric SMILES |
C/C(=C\C1=NC=CN1)/C(=O)O.Cl |
Canonical SMILES |
CC(=CC1=NC=CN1)C(=O)O.Cl |
Origin of Product |
United States |
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